molecular formula C18H22N4O3 B11475209 6-cyclopentyl-1-(2-methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

6-cyclopentyl-1-(2-methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11475209
M. Wt: 342.4 g/mol
InChI Key: JAQFRRZGZNQLQL-UHFFFAOYSA-N
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Description

6-CYCLOPENTYL-1-(2-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of diazino pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPENTYL-1-(2-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the diazino pyrimidine core, followed by the introduction of the cyclopentyl and methoxyphenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPENTYL-1-(2-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-CYCLOPENTYL-1-(2-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored as a candidate for developing new drugs, particularly for cancer treatment due to its potential to inhibit specific kinases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-CYCLOPENTYL-1-(2-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar structural features and biological activities.

    Triazolo[1,5-c]pyrimidine: Known for their potential as kinase inhibitors.

Uniqueness

6-CYCLOPENTYL-1-(2-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of cyclopentyl and methoxyphenyl groups, which may confer specific binding properties and biological activities not seen in other similar compounds.

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

6-cyclopentyl-1-(2-methoxyphenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H22N4O3/c1-25-15-9-5-4-8-14(15)22-16-13(17(23)20-18(22)24)10-21(11-19-16)12-6-2-3-7-12/h4-5,8-9,12,19H,2-3,6-7,10-11H2,1H3,(H,20,23,24)

InChI Key

JAQFRRZGZNQLQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C3=C(CN(CN3)C4CCCC4)C(=O)NC2=O

Origin of Product

United States

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